molecular formula C4H6N2S2 B1466756 3-Ethyl-1,2,4-thiadiazole-5-thiol CAS No. 63688-13-1

3-Ethyl-1,2,4-thiadiazole-5-thiol

Cat. No. B1466756
CAS RN: 63688-13-1
M. Wt: 146.2 g/mol
InChI Key: HTQUDWFTICPUHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are then characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .

Scientific Research Applications

Heterocyclic Compounds and Agrochemicals

3-Ethyl-1,2,4-thiadiazole-5-thiol, a thiadiazole derivative, plays a significant role as a lead molecule in agrochemicals. The synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles have shown potential in fungicide applications. These compounds exhibit growth inhibition against various fungi, indicating their potential as fungicide lead compounds (Fan et al., 2010).

Fungicidal Activity

Various derivatives of this compound have been synthesized and tested for their fungicidal properties. These compounds show notable activity against pathogens like Rhizoctonia solani, a major disease-causing agent in rice. The structure-activity relationships of these compounds provide insights into developing effective fungicides (Chen et al., 2000).

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. These compounds have been effective against a range of bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Önkol et al., 2008).

Molecular Design and Synthesis

The molecular design and synthesis of 1,3,4-thiadiazole derivatives have been explored, with a focus on creating multi-targeted pharmacological scaffolds. These studies have led to the development of compounds with potential anticonvulsant and antiproliferative properties (Sych et al., 2016).

Pharmacological Potential

Investigations into the pharmacological properties of 1,3,4-thiadiazole derivatives have yielded insights into their potential applications in health pharmaceutics and agriculture. The derivatives have been studied for their antibacterial and antifungal activities, contributing to the development of new therapeutic agents (Makwane et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl-1,2,4-thiadiazole-5-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cyclin-dependent kinases (CDKs) and proteins involved in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it binds to .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it can affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo S-methylation, catalyzed by enzymes such as thiopurine methyltransferase (TPMT) and thiol methyltransferase. These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and influence its overall biological effects .

properties

IUPAC Name

3-ethyl-2H-1,2,4-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQUDWFTICPUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)SN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734862
Record name 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63688-13-1
Record name 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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